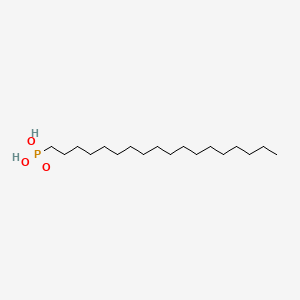

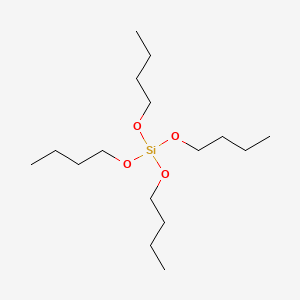

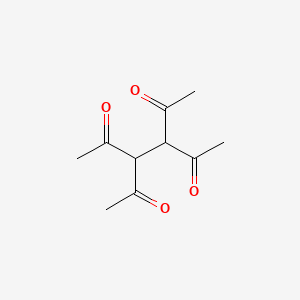

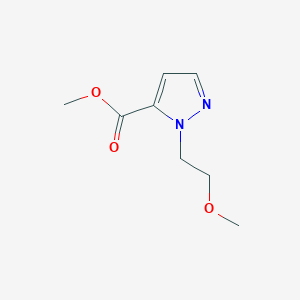

methyl 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

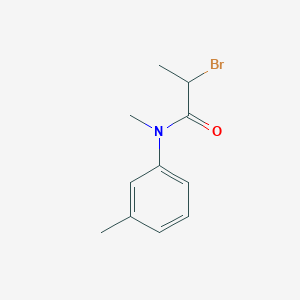

The compound of interest, methyl 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylate, is a pyrazole derivative. Pyrazoles are a class of organic compounds characterized by a 5-membered ring structure with two adjacent nitrogen atoms. They are known for their various biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, methyl 4-aminopyrrole-2-carboxylates were synthesized using a one-pot relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides, facilitated by a FeCl2/Et3N binary catalytic system . Another example is the preparation of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate through a one-pot, two-component reaction of phenyl hydrazine and dimethyl acetylene dicarboxylate at reflux temperature . These methods highlight the versatility and adaptability of pyrazole synthesis.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied. For example, the structural, spectral, and theoretical investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid provided insights into the molecular geometry and electronic structure through experimental techniques like X-ray diffraction and theoretical methods such as density functional theory (DFT) . Similarly, the crystal structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate was determined using single-crystal X-ray diffraction .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. The synthesis of tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1-carboxylates involved reactions between 5-substituted pyrazolidine-3-ones, aldehydes, and methyl methacrylate, which were tested for inhibition of Plasmodium falciparum dihydroorotate dehydrogenase . This demonstrates the potential of pyrazole derivatives to interact with biological targets through chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the optical properties of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives were studied, showing that absorption and emission spectra vary with substituents on the pyrazole moiety and solvent polarity . The conformational flexibility and thermodynamic properties of methyl 2-methoxy-7-(4-methylbenzoyl)-4-oxo-6-p-tolyl-4H-furo[3,2-c]pyran-3-carboxylate were also investigated, providing insights into the stability and electronic transitions of the compound .

Relevant Case Studies

Case studies involving pyrazole derivatives often focus on their biological activities and potential applications. For example, the inhibition of Plasmodium falciparum dihydroorotate dehydrogenase by tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1-carboxylates represents a case study in the search for new antimalarial agents . Additionally, the synthesis and characterization of 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, including its thermal stability and nonlinear optical properties, provide a case study in material science .

Eigenschaften

IUPAC Name |

methyl 2-(2-methoxyethyl)pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-12-6-5-10-7(3-4-9-10)8(11)13-2/h3-4H,5-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKCSNMIYNCLBCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=CC=N1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.